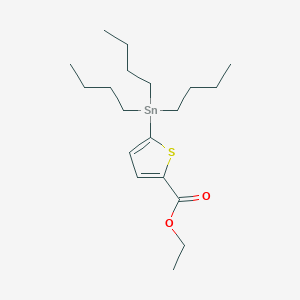
1-(2,2-Difluoroethyl)-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Difluoroethyl)-4-methylbenzene is an organic compound that features a benzene ring substituted with a 2,2-difluoroethyl group and a methyl group. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can influence its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-4-methylbenzene typically involves the introduction of the 2,2-difluoroethyl group onto a benzene ring. One common method is through the electrophilic 2,2-difluoroethylation of nucleophiles using hypervalent iodine reagents. For example, (2,2-difluoroethyl)(aryl)iodonium triflate can be used to introduce the 2,2-difluoroethyl group onto a benzene ring .
Industrial Production Methods
Industrial production of such fluorinated compounds often involves large-scale fluorination reactions using specialized reagents and catalysts. The process may include steps such as the preparation of intermediate compounds, followed by fluorination under controlled conditions to achieve the desired product with high purity and yield .
化学反应分析
Types of Reactions
1-(2,2-Difluoroethyl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the difluoroethyl group or other substituents on the benzene ring.
Substitution: The compound can participate in substitution reactions, where the difluoroethyl group or the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethylbenzene derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized benzene derivatives .
科学研究应用
1-(2,2-Difluoroethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in understanding the effects of fluorine substitution on biological activity.
Medicine: Fluorinated compounds are often used in drug design to improve the pharmacokinetic properties of pharmaceuticals.
作用机制
The mechanism of action of 1-(2,2-Difluoroethyl)-4-methylbenzene involves its interaction with molecular targets through the unique properties imparted by the difluoroethyl group. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The compound may act on specific pathways by binding to receptors or enzymes, thereby modulating their activity .
相似化合物的比较
Similar Compounds
1-(2,2,2-Trifluoroethyl)-4-methylbenzene: This compound has an additional fluorine atom compared to 1-(2,2-Difluoroethyl)-4-methylbenzene, which can further enhance its stability and reactivity.
1-(2,2-Difluoroethyl)-4-ethylbenzene: This compound has an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
Uniqueness
This compound is unique due to the specific positioning of the difluoroethyl and methyl groups on the benzene ring. This arrangement provides a balance of stability and reactivity, making it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
50561-97-2 |
|---|---|
分子式 |
C9H10F2 |
分子量 |
156.17 g/mol |
IUPAC 名称 |
1-(2,2-difluoroethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H10F2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5,9H,6H2,1H3 |
InChI 键 |
WSRTWYVTNBXADX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


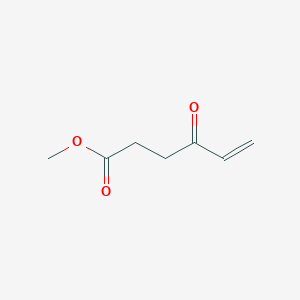
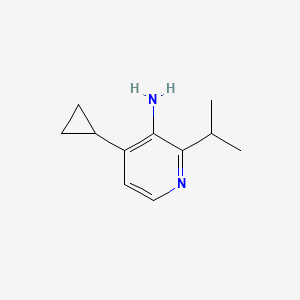
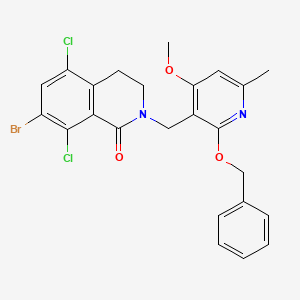
![1h-Pyrrolo[1,2-a][1,3,5]triazepine](/img/structure/B13975706.png)
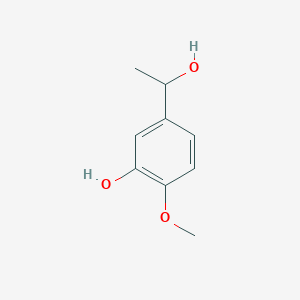
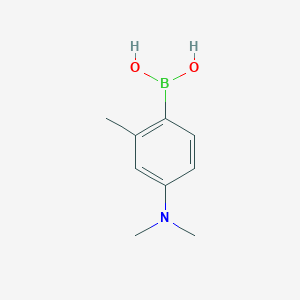
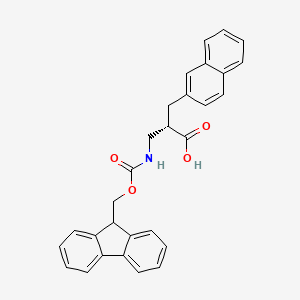
![1,3-Di(2-bromothien-5-yl)-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B13975749.png)
![[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B13975759.png)


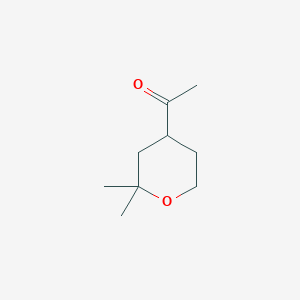
![3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyrrolo[2,3-b]pyridine](/img/structure/B13975782.png)
